molecular formula C5H11NaO3 B116614 Sodium trimethylacetate hydrate CAS No. 143174-36-1

Sodium trimethylacetate hydrate

Cat. No. B116614
CAS RN: 143174-36-1
M. Wt: 142.13 g/mol
InChI Key: OXKVPNMBQUHJHF-UHFFFAOYSA-M
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Description

Sodium trimethylacetate hydrate, also known as Trimethylacetic acid sodium salt hydrate, is a chemical compound with the linear formula (CH3)3CCO2Na · xH2O . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular formula of Sodium trimethylacetate hydrate is C5H9NaO2 · xH2O . The molecular weight is 124.11 (anhydrous basis) .


Physical And Chemical Properties Analysis

Sodium trimethylacetate hydrate is a white to almost white fine crystalline powder . The molecular weight is 142.13 g/mol .

Scientific Research Applications

Chemical Synthesis

Sodium trimethylacetate hydrate: is utilized in chemical synthesis studies due to its reactivity and stability. It serves as a precursor for synthesizing various organic compounds. Its role in the formation of carbon-carbon bonds is particularly valuable in constructing complex molecular architectures .

Thermal Energy Storage

In the field of energy conservation, Sodium trimethylacetate hydrate is explored as a phase change material (PCM) for thermal energy storage. Its high-energy storage density and good thermal conductivity make it suitable for applications like solar domestic hot water systems and energy-efficient building materials .

Proteomics Research

This compound finds its application in proteomics research, where it’s used for the preparation of samples or as a component in the analysis of protein structures and functions. Its stability under various conditions is crucial for accurate and reliable results .

Safety and Hazards

Sodium trimethylacetate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635414
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trimethylacetate hydrate

CAS RN

143174-36-1
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trimethylacetate hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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